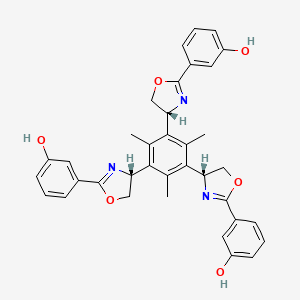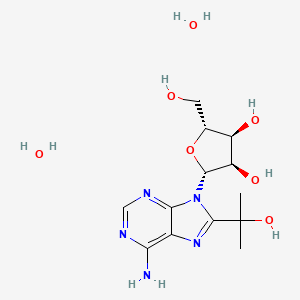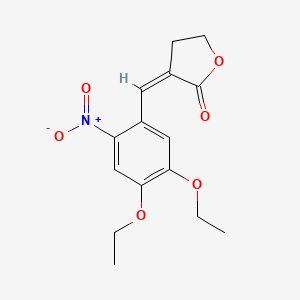
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dihydrofuranone ring substituted with a nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one.
Condensation Reaction: The key step involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with dihydrofuran-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The dihydrofuranone ring can be oxidized to a furanone ring using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one.
Oxidation: 3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one: Reduction product with an amino group instead of a nitro group.
3-(4,5-diethoxy-2-nitrobenzylidene)furan-2(3H)-one: Oxidation product with a furanone ring instead of a dihydrofuranone ring.
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and potential biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H17NO6/c1-3-20-13-8-11(7-10-5-6-22-15(10)17)12(16(18)19)9-14(13)21-4-2/h7-9H,3-6H2,1-2H3/b10-7- |
InChI Key |
OBARWZGPUBMWJG-YFHOEESVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CCOC2=O)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


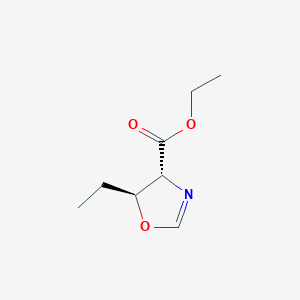

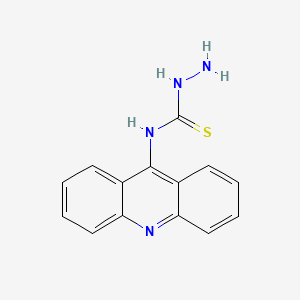
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)
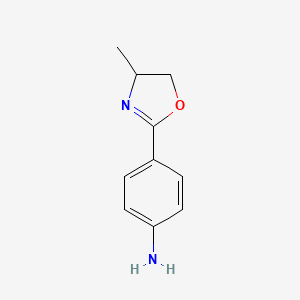
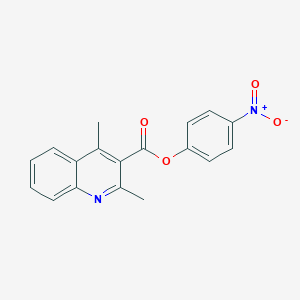
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)
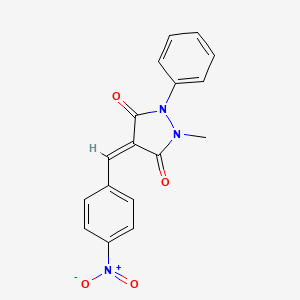
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
